molecular formula C19H19NO B3025534 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde CAS No. 558471-24-2

2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde

Cat. No.: B3025534
CAS No.: 558471-24-2
M. Wt: 277.4 g/mol
InChI Key: WEBKVQRTYOJKCD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group and an ethyl group attached to the indolizine core, along with a carbaldehyde functional group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylphenylacetic acid with ethylamine can form an intermediate, which upon cyclization and subsequent oxidation, yields the desired indolizine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carboxylic acid

    Reduction: 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-methanol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-6-methylindolizine-3-carbaldehyde
  • 2-(3,4-Dimethylphenyl)-6-propylindolizine-3-carbaldehyde
  • 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-methanol

Uniqueness

2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde (CAS No. 558471-24-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activities, including anticancer, antimicrobial, and neuroprotective effects.

The molecular formula of this compound is C19H19NO, with a molecular weight of 277.36 g/mol. The predicted density is approximately 1.07 g/cm³ .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds similar to this indolizine derivative have shown significant antiproliferative effects against various cancer cell lines:

  • PC3 Prostate Cancer Cells : Compounds with similar structures have demonstrated IC50 values as low as 0.054 μM against PC3 cells, indicating strong anticancer activity .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in the G1/S phase, mediated by reactive oxygen species (ROS) accumulation and activation of the MAPK signaling pathway .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored in several studies. For example:

  • Neurogenesis : Compounds structurally related to indolizines have shown promise in promoting neurogenesis and protecting neurons from apoptosis in models of neurodegenerative diseases .
  • Mechanisms : These effects may involve modulation of signaling pathways related to neuroinflammation and oxidative stress.

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including those structurally similar to this compound. The study found that certain derivatives could inhibit key enzymes involved in cancer progression and showed selective toxicity towards tumor cells compared to normal cells .

Research Findings Summary

Activity TypeObservationsReferences
AnticancerStrong antiproliferative activity against PC3 cells; apoptosis induction
AntimicrobialSignificant activity against various pathogens (related compounds)
NeuroprotectivePromotes neurogenesis; protects against apoptosis

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-6-ethylindolizine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-4-15-6-8-17-10-18(19(12-21)20(17)11-15)16-7-5-13(2)14(3)9-16/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBKVQRTYOJKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C(=CC(=C2C=O)C3=CC(=C(C=C3)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195520
Record name 2-(3,4-Dimethylphenyl)-6-ethyl-3-indolizinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558471-24-2
Record name 2-(3,4-Dimethylphenyl)-6-ethyl-3-indolizinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=558471-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylphenyl)-6-ethyl-3-indolizinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde
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2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde
Reactant of Route 6
2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde

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